molecular formula C15H18N6O2S B2911481 1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034290-10-1

1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2911481
CAS No.: 2034290-10-1
M. Wt: 346.41
InChI Key: JOIKIEJVBZEHGY-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a synthetic chemical compound designed for research applications. It features a hybrid molecular structure combining pyrazole and sulfonamide pharmacophores, classes known for their broad and significant biological activities . Pyrazole-sulfonamide derivatives are frequently investigated in medicinal chemistry for their antiproliferative potential, and related compounds are characterized for their inhibitory activity in vitro using assays like the CellTiter-Glo Luminescent cell viability assay . The structure-activity relationships (SAR) of such compounds are a key area of study to optimize their properties and efficacy . Researchers value this compound as a building block or intermediate for developing novel bioactive molecules. Its structure includes a pyridine ring, a common feature in pharmaceuticals that can influence solubility and receptor binding . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c1-12-8-14(13-4-3-5-16-9-13)19-21(12)7-6-18-24(22,23)15-10-20(2)11-17-15/h3-5,8-11,18H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIKIEJVBZEHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CN(C=N2)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a novel derivative in the imidazole and pyrazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_4O_2S, with a molecular weight of approximately 318.4 g/mol. The structure includes an imidazole ring, a sulfonamide group, and a pyrazole moiety, contributing to its diverse biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacteria and fungi. A study highlighted that pyrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting oxidative stress .

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)20.5

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research suggests that derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer pathways, modulating their activity.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cancer cell apoptosis.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Antimicrobial Study : A recent study evaluated a series of pyrazole derivatives against multi-drug resistant bacterial strains, demonstrating significant inhibition zones compared to control groups .
  • Cancer Research : A study on MCF-7 cells indicated that treatment with related pyrazole compounds resulted in a significant reduction in cell viability, suggesting potential for development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules derived from literature and commercial sources:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Functional Groups Source
Target Compound C15H18N5O2S ~332.4 5-methylpyrazole, 3-pyridin-3-yl, 1-methylimidazole Sulfonamide, imidazole, pyridine, pyrazole N/A
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C17H18F3N5O 392.2 6-(trifluoromethyl)pyridin-3-yl, pyrrole carboxamide Trifluoromethyl, carboxamide, pyrrole
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide C13H16F3N5O2S 363.36 5-cyclopropylpyrazole, 3-CF3 Cyclopropyl, trifluoromethyl, sulfonamide
1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide C13H20N6O2S ~340.4 Tetrahydropyrazolo ring, ethylimidazole Partially saturated pyrazole, sulfonamide

Structural and Functional Insights:

Target vs. Compound

  • The target lacks the trifluoromethylpyridinyl and pyrrole carboxamide motifs present in the compound. The trifluoromethyl group in enhances lipophilicity and metabolic stability but may reduce aqueous solubility. The pyrrole carboxamide could engage in hydrogen bonding, unlike the sulfonamide linker in the target .
  • The pyridin-3-yl group in the target may facilitate π-π stacking interactions in binding pockets, whereas the trifluoromethylpyridinyl group in could introduce steric and electronic effects for selective target engagement.

Target vs. Compound The 5-cyclopropyl and 3-trifluoromethyl substituents on the pyrazole in increase steric bulk and electron-withdrawing character compared to the target’s 5-methyl and 3-pyridin-3-yl groups. This may enhance metabolic stability (cyclopropyl resists oxidation) but reduce solubility due to higher lipophilicity (CF3 group) .

Target vs. Compound

  • The tetrahydropyrazolo ring in introduces partial saturation, likely improving solubility and conformational flexibility compared to the fully aromatic pyrazole in the target. However, this may reduce aromatic interactions critical for binding .
  • The ethyl group on the imidazole in vs. the methyl group in the target could alter pharmacokinetics (e.g., logP, half-life).

Research Findings and Implications

  • Sulfonamide Role: The sulfonamide group in the target and –6 compounds is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors).
  • Substituent Effects :
    • Pyridin-3-yl (target) vs. trifluoromethylpyridinyl (): The latter’s electron-withdrawing nature may enhance binding affinity but reduce solubility.
    • Methyl (target) vs. cyclopropyl (): Cyclopropyl’s rigidity and metabolic resistance could improve in vivo stability.
  • Synthetic Feasibility : The ethyl linker between imidazole and pyrazole is synthetically accessible via nucleophilic substitution or coupling reactions, as implied by and .

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